(3-Methoxypyrrolidin-3-yl)methanol
Description
(3-Methoxypyrrolidin-3-yl)methanol is a pyrrolidine derivative characterized by a methoxy group at the 3-position of the pyrrolidine ring and a hydroxymethyl substituent at the same carbon. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and methoxy groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(3-methoxypyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C6H13NO2/c1-9-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3 |
InChI Key |
IKURSYINBMLFIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1(CCNC1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with methanol under specific conditions. One common method includes the reaction of 3-hydroxypyrrolidine with methanol in the presence of a catalyst to yield (3-Methoxypyrrolidin-3-yl)methanol .
Industrial Production Methods
Industrial production methods for (3-Methoxypyrrolidin-3-yl)methanol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized pyrrolidine derivatives .
Scientific Research Applications
(3-Methoxypyrrolidin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxypyrrolidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of (3-Methoxypyrrolidin-3-yl)methanol, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility The fluorophenyl group in [3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol enhances lipophilicity and metabolic stability compared to the non-fluorinated parent compound, making it more suitable for CNS-targeting drug candidates . The tert-butyldimethylsilyl (TBS) protecting group in the fluoropyridine derivative () increases steric bulk and stability, facilitating selective reactions during multi-step syntheses .
Synthetic Utility
- Compounds like 3-(3-Methoxy-phenyl)pyrrolidine HCl () are often synthesized via reductive amination or Grignard additions, whereas TBS-protected analogs () require silylation steps to preserve hydroxyl functionality during reactions .
Applications Pharmaceuticals: Fluorinated derivatives (e.g., ) are prioritized in drug discovery due to enhanced bioavailability and target engagement . Material Science: Methoxy and hydroxymethyl groups in (3-Methoxypyrrolidin-3-yl)methanol and its analogs enable their use as crosslinkers or chiral building blocks in polymer chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
